Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
CAS No.: 518053-20-8
VCID: VC21499644
Molecular Formula: C22H21NO5S2
Molecular Weight: 443.5g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate - 518053-20-8](/images/no_structure.jpg)
Description |
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science. Its unique structure incorporates a naphtho[1,2-b]furan core, which is modified with ethyl, propyl, and thiophene-2-sulfonamide functional groups. Synthesis and ApplicationsSynthesis: The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions that may include:
The specific synthetic routes can vary based on the desired purity and yield. Applications: Due to its structural complexity and functional groups, this compound may have applications in:
Biological ActivityResearch indicates that compounds similar to Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate may exhibit significant biological activities such as:
Further studies are necessary to fully elucidate its pharmacological potential and mechanisms of action. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 518053-20-8 | ||||||
Product Name | Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate | ||||||
Molecular Formula | C22H21NO5S2 | ||||||
Molecular Weight | 443.5g/mol | ||||||
IUPAC Name | ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate | ||||||
Standard InChI | InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3 | ||||||
Standard InChIKey | OKBBOLKAUZKJFF-UHFFFAOYSA-N | ||||||
SMILES | CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC | ||||||
Canonical SMILES | CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC | ||||||
PubChem Compound | 9541596 | ||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume